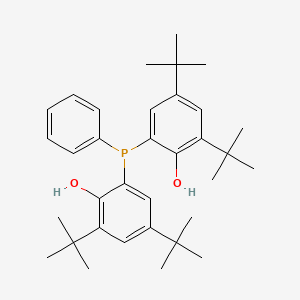

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol)

Description

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is a bisphenol derivative featuring a central phenylphosphanediyl group bridging two 2,4-di-tert-butylphenol units. The tert-butyl substituents provide steric bulk, while the phosphorus atom in the bridge introduces unique electronic properties. This compound is primarily utilized as a ligand in coordination chemistry, particularly in the synthesis of transition metal complexes for catalytic applications such as olefin polymerization . Its structure enables strong metal-ligand interactions, influencing catalytic activity and selectivity.

Properties

Molecular Formula |

C34H47O2P |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylphosphanyl]phenol |

InChI |

InChI=1S/C34H47O2P/c1-31(2,3)22-18-25(33(7,8)9)29(35)27(20-22)37(24-16-14-13-15-17-24)28-21-23(32(4,5)6)19-26(30(28)36)34(10,11)12/h13-21,35-36H,1-12H3 |

InChI Key |

MRMRFJQWXPICQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) typically involves the reaction of phenylphosphane with 2,4-di-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylphosphane and 2,4-di-tert-butylphenol, with the reaction often catalyzed by a Lewis acid such as aluminum phenoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.

Substitution: It can participate in substitution reactions where the phenolic hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the phosphine oxide derivative.

Substitution: Depending on the reagents used, various substituted phenolic compounds can be formed.

Scientific Research Applications

6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.

Biology: Investigated for its potential effects on cell growth and viability.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Mechanism of Action

The antioxidant properties of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation of materials. The phenolic hydroxyl groups play a crucial role in this mechanism by stabilizing the free radicals formed during the oxidation process .

Comparison with Similar Compounds

Structural Comparison

Key structural differences arise from the bridging groups and substituents:

Key Observations:

- The phenylphosphanediyl bridge introduces phosphorus's electron-donating capability, enhancing metal coordination compared to methylene or sulfanediyl bridges .

- Steric bulk from tert-butyl groups is consistent across most compounds, but substituents like ethyl (in methylene-bridged compounds) alter solubility and steric hindrance .

Physicochemical Properties

- Thermal Stability : The Schiff base DAM exhibits a high melting point (366–368°C) due to intramolecular hydrogen bonding . The phenylphosphanediyl compound’s stability is likely comparable but unconfirmed.

- Solubility : Methylene-bridged compounds (e.g., CAS 88-24-4) are lipophilic, while sulfanediyl-bridged derivatives may show polar solvent affinity .

- Spectroscopic Data: IR: Schiff base DAM shows C=N (1586 cm⁻¹) and O–H (3570 cm⁻¹) stretches . NMR: Tert-butyl protons appear at δ 1.29–1.39 ppm in DAM, similar to other tert-butylphenol derivatives .

Biological Activity

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is C29H44O2P. The compound features two 2,4-di-tert-butylphenol moieties linked by a phenylphosphane group. Its structural characteristics contribute to its biological properties, particularly its antioxidant activity.

Antioxidant Properties

Research indicates that compounds similar to 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol), such as 2,4-di-tert-butylphenol (DTBP), exhibit significant antioxidant activities. DTBP has been shown to scavenge free radicals effectively and protect cellular components from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of 2,4-di-tert-butylphenol can induce apoptosis in cancer cells. For instance, a study highlighted that 2,4-DTBP acts as a histone deacetylase (HDAC) inhibitor, which leads to senescence and mitotic catastrophe in gastric adenocarcinoma cells . This suggests that 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) may also possess similar anticancer properties.

Antimicrobial Effects

The antimicrobial activity of phenolic compounds is well documented. A study reported that 2,4-DTBP isolated from an endophytic fungus reduced virulence and quorum sensing in Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections . This antimicrobial effect may extend to 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol), warranting further investigation.

Case Studies

The biological activities of 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases, affecting gene expression related to cell cycle regulation and apoptosis.

- Quorum Sensing Interference : Disruption of bacterial communication pathways can lead to decreased virulence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.